4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
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Overview
Description
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is not fully understood, but it has been suggested that its cytotoxic effects on cancer cells may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation. In agriculture, this compound has been shown to inhibit the activity of certain enzymes involved in plant growth, leading to the inhibition of weed growth.
Biochemical and Physiological Effects:
Studies have shown that 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole has cytotoxic effects on cancer cells, leading to cell death. In addition, this compound has been shown to inhibit the growth of certain weeds, leading to reduced crop damage. However, the biochemical and physiological effects of this compound on humans and other organisms are not fully understood.
Advantages and Limitations for Lab Experiments
The advantages of 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole for lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and effects on humans and other organisms.
Future Directions
Future research on 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole could focus on further elucidating its mechanism of action and effects on humans and other organisms. In addition, this compound could be studied for its potential applications in other fields, such as materials science and environmental science. Further optimization of the synthesis method could also lead to increased yield and purity of the compound.
Synthesis Methods
The synthesis of 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole involves a multi-step process that includes the reaction of 3-trifluoromethyl-benzylamine with 2,4-dinitrophenylhydrazine, followed by the reaction of the resulting compound with ethyl acetoacetate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. This synthesis method has been optimized for maximum yield and purity and has been used in various studies.
Scientific Research Applications
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on cancer cells. In agriculture, this compound has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of certain weeds. In materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials.
properties
IUPAC Name |
4-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-2-8(4-9)6-16-7-10(5-15-16)17(18)19/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZDEVSTDAZWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole |
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